molecular formula C12H9ClO4 B14573739 3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid CAS No. 61253-64-3

3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid

Cat. No.: B14573739
CAS No.: 61253-64-3
M. Wt: 252.65 g/mol
InChI Key: GNNFBVSWOARWIJ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid is an organic compound that features a chlorophenyl group attached to a dioxopentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid typically involves the condensation of 2-chlorobenzaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenyl)methylidene]-2,4-dioxopentanoic acid
  • 3-[(2-Fluorophenyl)methylidene]-2,4-dioxopentanoic acid
  • 3-[(2-Methylphenyl)methylidene]-2,4-dioxopentanoic acid

Uniqueness

3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs .

Properties

CAS No.

61253-64-3

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylidene]-2,4-dioxopentanoic acid

InChI

InChI=1S/C12H9ClO4/c1-7(14)9(11(15)12(16)17)6-8-4-2-3-5-10(8)13/h2-6H,1H3,(H,16,17)

InChI Key

GNNFBVSWOARWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C(=O)O

Origin of Product

United States

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